Duocarmycin B1

Beschreibung

Classification and Origin of Duocarmycin B1

This compound is classified as a natural product and is a member of the duocarmycin family of antitumor antibiotics. wikipedia.orguea.ac.uk This family of compounds is originally derived from bacteria of the genus Streptomyces. mdpi.comwikipedia.org Specifically, this compound, along with Duocarmycin B2, C1, and C2, was isolated from the fermentation broths of Streptomyces sp. DO-89, which was collected in Hyogo, Japan. nih.gov The duocarmycins are part of a larger group of DNA minor groove binding agents that includes the well-known compound CC-1065. creative-biolabs.comadcreview.com These natural products are characterized by their ability to bind within the minor groove of DNA and cause irreversible alkylation, a process that disrupts the nucleic acid architecture and ultimately leads to cell death. wikipedia.orgadcreview.com The unique chemical structures of the duocarmycins, featuring a DNA-binding unit and an alkylating unit, are responsible for their potent biological activity. mdpi.com

Historical Context of Duocarmycin Research and Discovery

The research into the duocarmycin family began in the late 1970s and 1980s with the discovery of related natural products. wikipedia.orgbocsci.com A significant precursor to the discovery of the duocarmycins was the isolation of CC-1065 in 1978 from the soil bacterium Streptomyces zelensis. nih.govcreative-diagnostics.com CC-1065 was noted for its extreme cytotoxicity and its novel mechanism of action involving DNA minor groove binding and alkylation of adenine. creative-diagnostics.comrsc.org

This discovery spurred further screening of soil bacteria for novel bioactive compounds. mdpi.com In 1988, Japanese researchers isolated Duocarmycin A from a strain of Streptomyces (DO-88) collected at the foot of Mt. Fuji. nih.govmdpi.com This was followed by the isolation of a series of related compounds, including this compound, from another Streptomyces strain (DO-89). nih.gov The discovery of these compounds was part of a broader effort to identify new anticancer antibiotics. nih.govmdpi.com

The potent cytotoxicity of the duocarmycins, even at sub-nanomolar concentrations, immediately attracted scientific interest. nih.gov The initial period of research in the 1980s and 1990s was dominated by the isolation of these compounds, studies to elucidate their complex structures, and investigations into their molecular mechanism of action. nih.gov This foundational work, led by various academic groups, was crucial for understanding the structure-activity relationships within the duocarmycin family and paved the way for the development of synthetic analogs like adozelesin, bizelesin, and carzelesin, which later entered clinical trials. wikipedia.org The extensive research over the past four decades has seen the field evolve from the initial isolation of these natural products to the sophisticated design of antibody-drug conjugates for targeted cancer therapy. acs.org

Eigenschaften

CAS-Nummer |

124325-93-5 |

|---|---|

Molekularformel |

C26H26BrN3O8 |

Molekulargewicht |

588.4 g/mol |

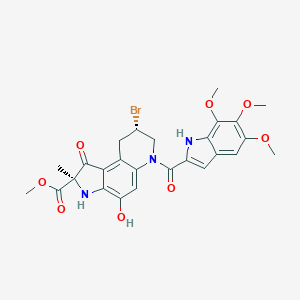

IUPAC-Name |

methyl 8-bromo-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate |

InChI |

InChI=1S/C26H26BrN3O8/c1-26(25(34)38-5)23(32)18-13-8-12(27)10-30(15(13)9-16(31)20(18)29-26)24(33)14-6-11-7-17(35-2)21(36-3)22(37-4)19(11)28-14/h6-7,9,12,28-29,31H,8,10H2,1-5H3 |

InChI-Schlüssel |

SUWUAMDOMCWKCL-UHFFFAOYSA-N |

SMILES |

CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC |

Isomerische SMILES |

C[C@@]1(C(=O)C2=C3C[C@@H](CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC |

Kanonische SMILES |

CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC |

Synonyme |

duocarmycin B1 |

Herkunft des Produkts |

United States |

Molecular Mechanism of Dna Alkylation by Duocarmycin B1

DNA Minor Groove Binding Specificity

The initial and critical step in the mechanism of action for Duocarmycin B1 is its binding to the minor groove of duplex DNA. wikipedia.orgnih.gov The duocarmycin family of compounds possesses a unique chemical structure, comprising a DNA-binding unit that confers specificity and a subunit-linking amide that helps position the molecule correctly within the DNA helix. nih.govresearchgate.net The molecular configuration of this compound is precisely shaped to fit snugly into the narrow and less accessible minor groove, aligning with the contours of the DNA. nih.govmdpi.com This preferential binding is directed towards AT-rich regions, which are characterized by a narrower and deeper minor groove, providing an ideal docking site for the molecule. researchgate.net The A and B-rings of the duocarmycin structure are positioned deep within the walls of the minor groove, ensuring a stable, non-covalent association that precedes the chemical reaction. nih.gov This binding is a prerequisite for the subsequent alkylation event, effectively concentrating the reactive part of the molecule at the target site. nih.gov

Adenine N3 Alkylation Chemistry and Covalent Adduct Formation

Following its specific binding within the DNA minor groove, this compound proceeds to form an irreversible covalent bond with the DNA. nih.gov Unlike many other alkylating agents that target guanine, this compound selectively alkylates the N3 position of adenine residues. wikipedia.orgnih.govincanthera.com The alkylation chemistry is facilitated by the drug's spirocyclopropylhexadienone moiety, which contains a highly strained cyclopropane ring. nih.govmdpi.com

The prevailing model for this process is the "binding-driven bonding" mechanism. uea.ac.ukrsc.org In its free state, the duocarmycin molecule is relatively unreactive. nih.gov However, upon binding to the DNA minor groove, the molecule undergoes a conformational change, a twist between its alkylating and binding subunits. uea.ac.uk This structural alteration disrupts the vinylogous amide character of the molecule, which in turn activates the cyclopropane ring for nucleophilic attack. nih.govuea.ac.uk The N3 atom of a nearby adenine then acts as the nucleophile, attacking the least substituted carbon of the activated cyclopropane. mdpi.comincanthera.com This reaction forms a stable, covalent adduct, permanently linking the drug to the DNA. nih.gov Upon the formation of this adduct, the alkylated adenine ring becomes protonated. nih.gov

Table 1: Key Steps in this compound DNA Alkylation

| Step | Description | Key Molecular Feature |

|---|---|---|

| 1. Non-covalent Binding | This compound binds specifically within the minor groove of DNA. | DNA-binding unit fits into the narrow, AT-rich minor groove. nih.govresearchgate.net |

| 2. Conformational Activation | A "binding-driven" conformational change activates the molecule. | A twist disrupts the vinylogous amide, activating the cyclopropane ring. uea.ac.uk |

| 3. Nucleophilic Attack | The N3 of adenine attacks the activated cyclopropane ring. | The electron-rich N3 atom of adenine acts as a nucleophile. mdpi.comincanthera.com |

| 4. Covalent Adduct Formation | An irreversible covalent bond is formed between the drug and adenine. | Results in a stable this compound-DNA adduct. nih.gov |

Sequence-Specific DNA Recognition

The DNA alkylation by this compound is not random but exhibits a high degree of sequence specificity. nih.govincanthera.com This selectivity is a defining feature of its mechanism and is largely governed by the non-covalent binding preferences of the drug within the minor groove. researchgate.net

This compound demonstrates a strong preference for alkylating adenine residues located within sequences rich in adenine (A) and thymine (T) base pairs. nih.govresearchgate.netmdpi.com The physical characteristics of AT-rich regions, specifically their narrower minor groove, facilitate a tighter and more favorable binding interaction with the drug molecule. researchgate.net Furthermore, the weaker hydrogen bonding between adenine and thymine (two hydrogen bonds) compared to guanine and cytosine (three hydrogen bonds) makes these regions more accessible to interaction with small molecules. mdpi.com The length of the duocarmycin analog corresponds to the size of the AT-rich binding site required to accommodate the agent. pnas.org

Within the broader preference for AT-rich regions, this compound exhibits a more refined sequence selectivity. nih.gov Research has consistently shown a pronounced affinity for alkylating an adenine that is part of a 5'-AAA sequence. nih.govresearchgate.net More detailed studies have established a clear hierarchy of preference for the sequence immediately 5' to the alkylation site. The observed order of preference is: 5'-AAA > 5'-AAT > 5'-TAA > 5'-TAT. pnas.org There is also a significant preference for the second and third bases 3' to the alkylation site to be either A or T. pnas.org Structural studies of the related Duocarmycin A confirmed its binding to the 3'-adenine within a d(A-A-A-A) tract. nih.gov

Table 2: DNA Sequence Selectivity of Duocarmycins

| Sequence Feature | Preference Level | Rationale |

|---|---|---|

| AT-Rich Regions | High | Favorable binding in the narrower minor groove of AT-rich DNA. mdpi.comresearchgate.net |

| 5'-AAA | Very High | Optimal fit and interaction for alkylation at the 3'-most adenine. nih.govresearchgate.netpnas.org |

| 5'-AAT | High | Second highest preference after 5'-AAA. pnas.org |

| 5'-TAA / 5'-TAT | Moderate | Lower, but still significant, preference. pnas.org |

Preferential Binding to AT-Rich Sequences

Cellular Consequences of DNA Alkylation

The formation of the covalent this compound-DNA adduct has profound consequences for the structure and function of the DNA molecule.

Inhibition of DNA Replication and Transcription

The covalent modification of DNA by this compound is the foundational event that leads to the potent disruption of essential cellular processes, namely DNA replication and transcription. nih.govresearchgate.net this compound is a member of the duocarmycin class of molecules, which exert their cytotoxic effects by forming irreversible covalent bonds with DNA. nih.govontosight.ai This process, known as DNA alkylation, fundamentally alters the structure of the DNA double helix, thereby creating a physical impediment to the enzymatic machinery responsible for reading and duplicating the genetic code. nih.govmdpi.com

The mechanism of inhibition is direct and steric. During DNA replication and transcription, enzymes such as DNA polymerases and RNA polymerases, respectively, move along the DNA strand. The this compound-DNA adduct, a bulky lesion situated within the minor groove of DNA, acts as a roadblock. researchgate.netmdpi.com This physical obstruction prevents the progression of these polymerases, effectively halting the synthesis of new DNA and RNA strands. nih.govontosight.ai The formation of these adducts leads to the disruption of the DNA architecture, which is a critical factor in the inhibition of these processes. nih.govresearchgate.net

Research has shown that the duocarmycin family of compounds, including this compound, interferes with these critical cellular functions. researchgate.net The alkylation of adenine at the N3 position causes significant conformational changes to the DNA, which can include bending or unwinding of the helix. nih.govmdpi.com These distortions further contribute to the stalling of replicative and transcriptional complexes. nih.gov The consequence of this widespread inhibition is the cessation of cell division and protein synthesis, ultimately leading to cell death, particularly in rapidly dividing cancer cells that are highly dependent on these processes. nih.govresearchgate.net

Activation of DNA Damage Recognition and Repair Pathways

The formation of this compound-DNA adducts does not go unnoticed by the cell. Instead, it triggers a complex network of surveillance and response mechanisms known as the DNA Damage Response (DDR). nih.govresearchgate.net This cellular response is critical for maintaining genomic integrity. The lesions created by duocarmycins are recognized by the cell as a severe form of DNA damage, prompting the activation of specific signaling cascades designed to arrest the cell cycle and initiate repair. nih.govmdpi.com

Two of the master regulators of the DDR that are activated in response to duocarmycin-induced damage are the kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). mdpi.commdpi.comnih.gov

ATM Pathway: The initial alkylation by duocarmycins can lead to the formation of DNA double-strand breaks (DSBs), especially when a replication fork collapses at the site of the lesion. mdpi.comgoogle.com DSBs are potent activators of the ATM kinase. mdpi.com Once activated, ATM phosphorylates a variety of downstream targets, including the checkpoint kinase 2 (Chk2). The activation of the ATM-Chk2 signaling axis can lead to cell cycle arrest, providing time for the cell to attempt repair, or if the damage is too extensive, it can trigger apoptosis (programmed cell death). mdpi.com Studies on duocarmycin A (DUMA), a related compound, have shown that its induced DNA damage leads to the activation of the ATM-Chk2-p53 pathway. mdpi.com

ATR Pathway: When DNA replication forks encounter the duocarmycin-DNA adducts, they stall. This replication stress results in the generation of stretches of single-stranded DNA (ssDNA), which are a key signal for the activation of the ATR kinase. mdpi.comtu-darmstadt.de ATR, in conjunction with its downstream effector checkpoint kinase 1 (CHK1), plays a central role in the cellular response to replication stress. google.com The ATR-Chk1 pathway helps to stabilize the stalled replication forks and prevents premature entry into mitosis. tu-darmstadt.de The activation of the ATR pathway is a crucial response to the type of DNA damage inflicted by duocarmycins. google.comoncotarget.com

The cell's attempt to repair the DNA damage is often futile due to the stable and irreversible nature of the duocarmycin adducts. nih.gov While DNA repair pathways are activated, the complexity and severity of the lesions can overwhelm the cell's repair capacity. nih.gov This is particularly true in cancer cells that may already have compromised DNA repair mechanisms, rendering them more susceptible to the lethal effects of this compound. nih.gov The activation of these DDR pathways, therefore, represents a critical juncture where the cell either arrests its cycle to attempt repair or commits to apoptosis. mdpi.com

Synthetic Methodologies for Duocarmycin B1 and Analogues

Total Synthesis Approaches to Duocarmycin B1 and Related Compounds

The total synthesis of duocarmycins has been a subject of intense investigation since their discovery. acs.org Several total syntheses of related compounds like Duocarmycin A and Duocarmycin SA have been reported, providing foundational strategies applicable to this compound. researchgate.netacs.org Key strategies often involve the construction of the characteristic alkylating subunit and the DNA-binding indole subunit, followed by their coupling. researchgate.net

A notable approach to the synthesis of duocarmycin analogues involves the creation of two main structural components: "segment A," the alkylating portion, and "segment B," the DNA-binding portion. acs.org For instance, the synthesis of Duocarmycin SA analogues has been achieved through a Hemetsberger indole cyclization to form the indole-2-carboxylic acid (segment B), which is then coupled with the optically active alkylation subunit (segment A). nih.gov

One of the first total syntheses of (+)-Duocarmycin A featured a novel methoxycarbonylation at the C-4 position of a 5-aminoindoline and a Dieckmann cyclization as key steps to form the alkylating subunit. iupac.org This was followed by a Wierenga-Kelly-Winstein Ar-3' cyclization to complete the core structure. iupac.org Such synthetic routes provide a blueprint that can be adapted for the synthesis of this compound, which is a direct precursor to Duocarmycin A in some synthetic pathways. researchgate.netiupac.org

Researchers have also developed concise and efficient syntheses of seco-duocarmycin SA, a direct precursor to the natural product. researchgate.net These routes often employ key reactions like a Fischer indole synthesis to build the heterocyclic framework and a radical 5-exo-trig cyclization to create the (chloromethyl)indoline system, which is characteristic of seco-duocarmycins like this compound. researchgate.net

Design and Synthesis of Key Alkylating Subunits

The alkylating subunit is the pharmacophore responsible for the covalent modification of DNA. mdpi.com Its synthesis is a critical aspect of creating duocarmycin analogues.

The Cyclopropa[c]pyrrolo[3,2-e]indole (CPI) moiety is the common pharmacophore in the duocarmycin family responsible for DNA alkylation. mdpi.comresearchgate.net Initial synthetic efforts in the 1980s focused on the synthesis and modification of the CPI DNA-alkylating motif. researchgate.netresearchgate.net The synthesis of the CPI core is a complex challenge that has been addressed through various innovative strategies.

Key synthetic strategies for the CPI unit and its precursors often involve multi-step sequences. For example, the synthesis of the duocarmycin SA (DSA) alkylating subunit has been achieved starting from L-malic acid. researchgate.net A pivotal step in many syntheses is the creation of the tricyclic core of the CPI system. A radical 5-exo-trig cyclization has been a mainstay in the synthesis of the dihydropyrrole ring structure found in the DSA subunit. uea.ac.ukuea.ac.uk

Novel approaches have also been developed, such as the use of a Lewis acid-mediated indole formation from a pyrrole precursor to construct a key intermediate for the DSA subunit. researchgate.net The synthesis of novel seco CPI bisalkylators has also been reported, demonstrating the versatility of synthetic methods to create complex duocarmycin analogues. nih.gov

Due to the synthetic challenges associated with the CPI pharmacophore, more chemically tractable analogues like Cyclopropabenz[e]indole (CBI) have been developed. acs.org The CBI subunit retains the DNA alkylating functionality of the natural products while being more accessible synthetically. acs.orgnih.gov

The synthesis of CBI analogues often follows a modular approach. For instance, nitro-seco-CBIs have been synthesized as prodrugs that can be activated under the hypoxic conditions found in solid tumors. acs.org A versatile two-step approach for the assembly of CBI-based prodrugs involves starting with a commercially available O-benzyl-N-Boc-(S)-seco-CBI. nih.gov This allows for the installation of various trigger groups before coupling to the indole DNA-binding unit, thereby avoiding the handling of highly potent free 5-hydroxy-CBI-indoles. nih.gov

The synthesis of the core CBI structure has been achieved through methods like an intramolecular Heck reaction to assemble the key tricyclic tetrahydronaphtho[2,1−b]azepine skeleton, followed by a Winstein Ar-3' spirocyclization to introduce the reactive cyclopropane ring. researchgate.net

Table 1: Comparison of Key Alkylating Subunits

| Subunit | Common Name | Key Feature | Synthetic Tractability |

|---|---|---|---|

| Cyclopropa[c]pyrrolo[3,2-e]indole | CPI | Natural pharmacophore of duocarmycins | More complex |

Cyclopropa[c]pyrrolo[3,2-e]indole (CPI) Pharmacophore Synthesis

Solid-Phase Synthesis Strategies for Duocarmycin Analogues

Solid-phase synthesis has emerged as a powerful tool for rapidly generating libraries of duocarmycin analogues. uea.ac.ukgoogle.com This methodology allows for the efficient exploration of structure-activity relationships by systematically varying different components of the molecule. uea.ac.uk

A key development in this area was the synthesis of a fluorenylmethoxycarbonyl (Fmoc)-protected duocarmycin SA (DSA) subunit suitable for solid-phase peptide synthesis (SPPS). uea.ac.ukgoogle.com This protected monomer can be incorporated into peptide chains, allowing for the creation of novel duocarmycin-peptide conjugates. researchgate.netgoogle.com The synthesis of the Fmoc-protected DSA subunit was achieved on a large scale, and the resulting racemic mixture was separated into single enantiomers using supercritical fluid chromatography (SFC). researchgate.netuea.ac.uk

The solid-phase synthesis typically involves the use of a resin, such as a Wang or Rink amide resin, to which amino acids and the Fmoc-protected DSA subunit are sequentially coupled. uea.ac.ukgoogle.com Cleavage from the resin then yields the final duocarmycin analogue. uea.ac.uk Studies have shown that substitutions at the C-terminus of the duocarmycin can significantly affect the biological activity of the resulting compounds. google.comnih.gov

Table 2: Key Steps in Solid-Phase Synthesis of Duocarmycin Analogues

| Step | Description |

|---|---|

| Resin Preparation | Swelling the resin in appropriate solvents (e.g., CH2Cl2, DMF). uea.ac.uk |

| Fmoc Deprotection | Removal of the Fmoc protecting group from the resin-bound amino acid using a base like piperidine. uea.ac.uk |

| Coupling | Addition of the Fmoc-protected DSA subunit or another amino acid, often using a coupling agent like HBTU. uea.ac.uk |

| Cleavage | Release of the final compound from the resin, typically using a strong acid like trifluoroacetic acid (TFA). uea.ac.ukuea.ac.uk |

Regiospecific Modifications and Functionalization Approaches

Regiospecific modifications of the duocarmycin structure are crucial for fine-tuning their biological properties and developing targeted therapies. nih.gov Modifications can be made to both the alkylating subunit and the DNA-binding subunit. mdpi.com

One area of focus has been the modification of the indole DNA-binding subunit. nih.gov For example, a series of duocarmycin SA derivatives were synthesized with systematic modifications at the C5, C6, and C7 positions of the trimethoxyindole subunit. nih.gov These positions were chosen as they extend away from the DNA helix and can accommodate various substituents without sterically hindering DNA binding. nih.gov Replacing the methoxy groups with polyethylene glycol (PEG) units was shown to increase water solubility, although it also led to a decrease in cytotoxic activity. nih.gov

Functionalization of the alkylating subunit has also been explored. For instance, the synthesis of duocarmycin SA analogues incorporating a methyl 1,2,8,8a-tetrahydrocyclopropa[c]imidazolo[4,5-e]indol-4-one-6-carboxylate (CImI) alkylation subunit has been reported. researchgate.netscripps.edu Another approach involves creating prodrugs by masking the hydroxyl group of seco-duocarmycins with functionalities that can be cleaved under specific biological conditions, such as in the low-oxygen environment of tumors or by specific enzymes. acs.org For example, galactose-modified duocarmycin prodrugs have been designed to target senescent cells, which have elevated levels of β-galactosidase activity. mdpi.com

Structure-activity Relationship Sar Studies of Duocarmycin B1 and Analogues

Correlation Between Chemical Stability and Biological Potency

A fundamental principle in the SAR of duocarmycins is the delicate balance between chemical stability and biological reactivity. Early investigations revealed a direct correlation between the stability of analogues towards solvolysis and their biological potency. incanthera.com This relationship is often described as parabolic or bell-shaped, where maximum biological activity is achieved at an optimal point of reactivity. incanthera.com

Compounds that are too stable fail to react with their DNA target, while those that are too reactive are hydrolyzed before reaching it. The alkylating subunits of potent natural products like Duocarmycin SA and yatakemycin are situated at the peak of this stability/reactivity curve, whereas the subunits from CC-1065 and Duocarmycin A are considered overly reactive. incanthera.com

Duocarmycin B1 is a halogenated seco- (or open-ring) precursor to the active cyclopropane form, Duocarmycin A. medkoo.com Studies on a series of these halogenated seco-compounds, including this compound, B2, C1, and C2, have shown a strong correlation between their in vitro cytotoxicity and their rate of conversion to the active spirocyclopropylhexadienone form (Duocarmycin A). This indicates that their biological activity is dependent on the in-cell closure to the active, cyclopropane-containing structure.

The cytotoxic activity (IC50) of these related compounds demonstrates this trend, with the more stable Duocarmycin SA being the most potent, followed by the less stable Duocarmycin A. The seco-forms, which must first cyclize, show lower potency that correlates with their conversion rates.

Table 1: Cytotoxic Activity of Duocarmycin Analogues Data sourced from studies on Balb 3T3/H-ras cells after 72 hours of exposure.

Influence of Alkylating Unit Variations on Activity

The alkylating unit, a spirocyclopropylhexadienone moiety (or its precursor in seco-forms like this compound), is the pharmacophore responsible for the covalent modification of DNA. researchgate.net Modifications to this unit have profound effects on stability and, consequently, biological activity. This part of the molecule is often referred to as segment A. acs.org

The stability of this unit is conferred by a vinylogous amide system. nih.gov Alterations that disrupt this system can significantly change the molecule's reactivity. For instance, substitutions on the C3 position of the cyclopropabenz[e]indole (CBI) core with halogens (I > Br > Cl > F > H) lead to increasing reactivity as the vinylogous amide stabilization decreases. incanthera.com However, this increased reactivity results in remarkably lower cytotoxic activity compared to the unsubstituted parent compound, highlighting the need for optimal, not maximal, reactivity. incanthera.com Synthetic analogues where this alkylating core is simplified, such as in the cyclopropabenz[e]indoles (CBI), are often more chemically stable and synthetically accessible while retaining potent biological activity. incanthera.com

Impact of DNA-Binding Unit Modifications

The DNA-binding unit, typically composed of one or more indole-based rings (referred to as segment B), is responsible for the non-covalent, sequence-specific recognition of the DNA minor groove. researchgate.netacs.org While early models suggested this unit was only for enhancing binding affinity, it is now understood to play a crucial role in catalysis of the alkylation reaction. uea.ac.ukacs.org

Systematic modifications of this subunit have been extensively explored. acs.org Studies on CBI-analogues, where the complex binding region of natural products is replaced with simpler indole units, have shown that substituents on the DNA-binding indole have a pronounced effect on cytotoxicity. incanthera.com For example, substitution at the C5 position of the indole subunit in CBI analogues can enhance cytotoxic potency by over 1000-fold, creating simplified compounds that are more potent than natural products like Duocarmycin SA or CC-1065. nih.gov The size, shape, and rigidity of these substituents are critical, whereas their electronic character appears to be less important. incanthera.com This demonstrates that while the alkylating unit is essential for the reaction, the binding unit is critical for optimizing potency through precise positioning and catalytic activation. acs.org

Role of Indole C5-O-Substitution and Other Substituent Effects

Specific substitutions on the DNA-binding indole moiety have been a major focus of SAR studies. In particular, substitutions at the C5 position of the indole ring have been shown to be critical for potent activity. nih.gov

A study involving a series of racemic seco-cyclopropylindole (seco-CI) analogues with different C5-O-substitutions was conducted to evaluate their cytotoxic activity against several human cancer cell lines. nih.govmdpi.com The compounds were prepared by coupling a seco-CI alkylating portion (seg-A) with various 5-substituted-1H-indole-2-carboxylic acids (seg-B). nih.gov

The results showed that analogues with small sulfonyl substituents at the C5-O-position, such as 5-O-methylsulfonyl and 5-O-aminosulfonyl groups, exhibited significant cytotoxic activity, comparable to the established anticancer drug doxorubicin. nih.govmdpi.com In contrast, a larger substituent like 5-O-(N,N-dimethylaminosulfonyl) resulted in a less active compound, suggesting that the size of the substituent at this position is a key determinant of activity, likely by influencing the fit within the DNA minor groove. mdpi.com The 5-hydroxy analogue also showed potent activity, in some cases greater than doxorubicin. mdpi.com

Table 2: Cytotoxic Activity (IC50, µM) of Indole C5-O-Substituted seco-CI Analogs Data represents the concentration required to inhibit 50% of cell growth.

Paradigms in Duocarmycin SAR

To rationalize the complex SAR data, several theoretical models have been proposed to explain the unique mechanism of action of the duocarmycins.

"Binding Driven Bonding" Model

The "Binding Driven Bonding" model was proposed to explain how the duocarmycins, which are relatively stable in solution, become activated for DNA alkylation upon binding. uea.ac.uk This model posits that the non-covalent binding of the molecule into the minor groove of DNA induces a conformational change, specifically a twist in the linking amide bond between the alkylating and DNA-binding subunits. nih.govuea.ac.ukacs.org This twist disrupts the stabilizing vinylogous amide conjugation of the alkylating subunit, which in turn activates the spirocyclopropane for nucleophilic attack by adenine-N3. nih.govacs.org This "shape-dependent catalysis" means the drug is selectively activated at its target site, explaining the high efficiency and selectivity of the alkylation reaction. acs.org

"Hydrophobic Binding Driven Bonding" Model

A refinement of the earlier model, the "Hydrophobic Binding Driven Bonding" model, quantifies the critical role of hydrophobicity in the biological activity of the duocarmycin class. nih.govnih.govacs.org This model emerged from studies on systematic series of duocarmycin SA analogues with increasing hydrophilicity (achieved by adding ethylene glycol units to the trimethoxyindole subunit). nih.govnih.gov

Rational Design of Duocarmycin B1 Prodrugs and Targeted Delivery Systems

Prodrug Strategies for Enhanced Therapeutic Index

Prodrugs are inactive or less active precursors of a drug that are converted into the active form within the body. For duocarmycins, this approach aims to mitigate their systemic toxicity by ensuring that the potent cytotoxic effects are localized to cancer cells. These strategies primarily involve modifying the phenolic hydroxyl group of the seco-form of the duocarmycin, which is essential for the spirocyclization step that activates the molecule for DNA alkylation.

Enzymatically Activated Prodrugs

A key strategy in prodrug design is to exploit the enzymatic differences between tumor and normal tissues. Certain enzymes are overexpressed in cancer cells, and this unique enzymatic landscape can be harnessed to selectively activate duocarmycin prodrugs at the tumor site.

Glycosylated prodrugs of duocarmycins have been developed to leverage the increased rate of glycolysis in cancer cells, a phenomenon known as the Warburg effect. rsc.org These prodrugs involve attaching a sugar moiety, such as glucose or galactose, to the phenolic hydroxyl group of the duocarmycin. rsc.orgincanthera.com This modification renders the molecule inactive and increases its water solubility. incanthera.comnih.gov

In the presence of glycosidases, such as β-glucosidase, which can be overexpressed in tumor tissues or delivered as part of an antibody-directed enzyme prodrug therapy (ADEPT) system, the glycosidic bond is cleaved. rsc.orggoogleapis.com This cleavage releases the active seco-duocarmycin, which can then undergo the necessary conformational changes to alkylate DNA and induce cell death. rsc.org Research has shown that glycosylated duocarmycin B1 prodrugs are stable in aqueous buffers and serum but release the active payload in the presence of glucosidase. rsc.org For instance, a galactoside-protected methyl-seco-CBI analogue demonstrated a 770-fold lower toxicity in the absence of galactosidase compared to its presence. rsc.org

Another sophisticated approach involves the use of bioprecursors that are activated by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases that are often upregulated in tumors. acs.orgaacrjournals.org Specifically, CYP1A1 and CYP2W1 have been identified as promising targets for this strategy due to their elevated expression in various cancers, including colon and head and neck cancers, and low expression in normal tissues. acs.orgnih.govincanthera.com

Instead of masking the existing hydroxyl group, this strategy involves designing duocarmycin analogues where the critical hydroxyl group is absent. These "dehydroxy" analogues are inactive bioprecursors. acs.org The overexpressed CYP enzymes in the tumor microenvironment can then catalyze the hydroxylation of these precursors, converting them into the active seco-duocarmycin form. acs.orgmdpi.com This active form can then proceed with its DNA alkylating function. mdpi.com

Studies have demonstrated that this approach can lead to a significant bioactivation of duocarmycin analogues in cells expressing CYP1A1. nih.govuea.ac.uk For example, duocarmycin prodrugs like ICT2700 have been designed to be specifically activated by CYP1A1 and CYP2W1. researchgate.netresearchgate.netnih.gov The differential expression of these enzymes between tumor and healthy tissues provides a window for selective drug activation, thereby enhancing the therapeutic index. acs.orgmdpi.com Research has shown that the R-isomer of the indole-based prodrug ICT2700 warrants further investigation as a scaffold to favor CYP2W1-selective bioactivation. nih.gov

Glycosylated Prodrugs and Glucosidase Activation

Reductively Activated Prodrugs

The hypoxic (low oxygen) environment characteristic of many solid tumors presents another opportunity for targeted drug activation. Tumor cells in hypoxic regions often have a higher reductive capacity compared to normal, well-oxygenated cells. This has led to the development of reductively activated duocarmycin prodrugs. researchgate.netacs.org

These prodrugs are designed with a cleavable N-O bond that can be reduced by nucleophiles, which are present in higher concentrations in hypoxic tumor environments. researchgate.net This reductive cleavage unmasks the active duocarmycin payload. acs.org Studies have shown that these prodrugs are stable in aqueous buffers and serum but exhibit potent activity in cellular assays, comparable to the parent drug. researchgate.net This strategy offers a promising avenue for selectively targeting the more aggressive and often treatment-resistant hypoxic fractions of tumors. acs.org

Self-Immolative and Cyclic Carbamate Linker Designs

Self-immolative linkers are bifunctional chemical moieties that, upon cleavage of a trigger group, undergo a spontaneous cascade of reactions to release the active drug. otago.ac.nzresearchgate.net In the context of duocarmycin prodrugs, these linkers are often used in conjunction with an enzyme-cleavable trigger. For example, a linker can be designed to be cleaved by an enzyme overexpressed in tumors, which then initiates a self-immolative process to release the duocarmycin. rsc.org This approach allows for a clean and efficient release of the payload at the target site.

Cyclic carbamate prodrugs represent another innovative design to enhance the stability and control the release of duocarmycins. rsc.org A cyclic carbamate can be formed to mask the active part of the duocarmycin molecule. These cyclic prodrugs have shown increased stability in aqueous buffers and human serum compared to their linear counterparts. rsc.org While they exhibit significantly reduced cellular activity on their own, their enhanced stability allows for safer delivery. The slow, sustained release of the highly potent free drug from the cyclic carbamate can lead to a larger therapeutic window and improved efficacy in vivo. researchgate.net

Antibody-Drug Conjugates (ADCs) Utilizing this compound Payloads

Antibody-drug conjugates (ADCs) represent a powerful strategy for targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a payload like duocarmycin. uea.ac.ukwikipedia.org The antibody is designed to recognize and bind to a specific antigen that is overexpressed on the surface of cancer cells, thereby delivering the duocarmycin payload directly to the tumor. mdpi.com

The design of duocarmycin-based ADCs involves several key components: the antibody, the cytotoxic duocarmycin derivative, and a linker that connects them. wikipedia.org The linker plays a crucial role in the stability and efficacy of the ADC. It must be stable in circulation to prevent premature release of the toxic payload but should efficiently release the drug upon internalization into the target cancer cell. googleapis.com

Many duocarmycin ADCs utilize a prodrug version of the duocarmycin as the payload. mdpi.com This often involves a cleavable linker, such as a peptide that can be degraded by lysosomal enzymes like cathepsin B, which are abundant within cancer cells. rsc.org For example, a valine-citrulline (Val-Cit) dipeptide linker is commonly used. rsc.org Once the ADC binds to its target antigen and is internalized, the linker is cleaved in the lysosome, releasing the duocarmycin prodrug. This prodrug is then often further processed within the cell to unleash its active, DNA-alkylating form. researchgate.net

Self-immolative linkers, such as those based on p-aminobenzyloxycarbonyl (PABC), are also frequently incorporated into the design of duocarmycin ADCs. rsc.org After the initial enzymatic cleavage of the trigger (e.g., the Val-Cit peptide), the PABC spacer undergoes a 1,6-elimination reaction to release the duocarmycin payload cleanly. otago.ac.nzresearchgate.net

The choice of the duocarmycin analogue itself is also critical. Analogues with modified DNA-binding subunits or alkylating moieties have been developed to optimize potency and pharmaceutical properties for ADC applications. uea.ac.uk The extremely high potency of duocarmycins makes them particularly well-suited as ADC payloads, as only a small number of molecules need to be delivered to a cancer cell to induce cell death. researchgate.net This is especially advantageous for targeting tumors with low antigen expression.

Several duocarmycin-based ADCs have shown promising preclinical and clinical activity. wikipedia.orgmdpi.com For example, BMS-936561 is an ADC composed of an anti-CD70 antibody conjugated to a duocarmycin derivative via a cleavable linker. researchgate.net The development of these sophisticated drug delivery systems continues to be a major focus in the effort to harness the therapeutic potential of this compound and its analogues for cancer treatment. researchgate.net

Linker Chemistry and Design in ADC Development

The linker connecting the antibody to the cytotoxic payload is a critical component that dictates the stability, pharmacokinetic profile, and ultimate efficacy of an ADC. oup.com The design of linkers for duocarmycin-based ADCs involves a careful balance between ensuring stability in systemic circulation and enabling efficient payload release at the tumor site. google.com Linker technologies for ADCs are broadly categorized as cleavable and non-cleavable. acs.org

Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific conditions prevalent in the tumor microenvironment or within cancer cells, such as low pH, high glutathione concentrations, or the presence of specific enzymes like cathepsins. oup.comnih.gov

Enzyme-Cleavable Linkers: A widely used strategy involves dipeptide linkers, such as the valine-citrulline (Val-Cit) linker, which is susceptible to cleavage by cathepsin B, an enzyme often overexpressed in tumors. creativebiolabs.net For duocarmycin payloads, which often possess a phenol group, a self-immolative spacer like p-aminobenzyl carbamate (PABC) is typically inserted between the dipeptide and the drug. google.com This ensures efficient release of the unmodified payload following enzymatic cleavage. google.com Another example involves a duocarmycin derivative, DU-257, which was conjugated to a monoclonal antibody via a polyethylene glycol (PEG) and a L-alanyl-L-valine dipeptide linker, demonstrating tumor-specific activation. nih.gov

Acid-Labile Linkers: Hydrazone linkers, which are stable at physiological pH but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.8-6.0), represent another class of cleavable linkers. nih.gov Recently, acetal-based linkers have been explored as an acid-cleavable moiety for duocarmycin analogues, representing a novel approach for protecting these payloads. creativebiolabs.net

Non-Cleavable Linkers: These linkers rely on the complete proteolytic degradation of the antibody within the lysosome to release the payload, which remains attached to an amino acid residue. acs.orgnih.gov The primary advantage of non-cleavable linkers is their enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity. nih.govnih.gov However, for duocarmycin ADCs, the choice of linker can be critical. Studies have shown that for certain anti-CD19 conjugates, non-cleavable linkers resulted in significantly reduced potency, highlighting the importance of matching the linker strategy to the specific target and payload. google.com

Table 1: Comparison of Linker Chemistries in Duocarmycin ADC Development

| Linker Type | Release Mechanism | Advantages | Disadvantages | Example with Duocarmycin Analog |

|---|---|---|---|---|

| Cleavable | ||||

| Valine-Citrulline (Val-Cit) | Enzymatic (Cathepsin B) | Tumor-specific cleavage; well-established. creativebiolabs.net | Potential for premature cleavage. | SYD985 (vc-seco-DUBA) acs.org |

| Hydrazone | Acid Hydrolysis (low pH) | Release in endosomes/lysosomes. nih.gov | Potential instability in circulation. | Not specifically reported with this compound |

| Acetal | Acid Hydrolysis (low pH) | Novel acid-cleavable moiety for duocarmycins. creativebiolabs.net | Less established than other types. | Acetal-linked duocarmycin analogue creativebiolabs.net |

| Non-Cleavable | ||||

| Thioether | Proteolytic Degradation of Ab | High plasma stability; reduced off-target toxicity. nih.govnih.gov | Payload released with amino acid attached; may have reduced cell permeability or activity. google.com | Investigated but can lead to reduced potency in some contexts. google.com |

Strategies for Site-Specific Conjugation

Traditional methods of conjugating drugs to antibodies, which target native lysine or cysteine residues, result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. nih.govgoogleapis.com This heterogeneity can negatively impact the ADC's pharmacokinetics, stability, and therapeutic index. nih.gov Site-specific conjugation strategies have emerged to produce homogeneous ADCs with a defined DAR, leading to improved properties. googleapis.com

Engineered Cysteines: A prominent strategy involves engineering cysteine residues at specific sites on the antibody for conjugation. rsc.org This "THIOMAB™" technology allows for the attachment of payloads with a defined stoichiometry without disrupting the essential interchain disulfide bonds. rsc.org For duocarmycin derivatives, this approach has proven particularly beneficial. Research has shown that site-specific conjugation of a duocarmycin derivative to an engineered cysteine at heavy chain position 41 (Kabat numbering) of an IgG1 antibody results in ADCs with reduced hydrophobicity and better clearance properties compared to randomly conjugated counterparts. epo.org An in silico screening method has been developed to identify optimal conjugation sites within the Fab part of the antibody, which can shield the hydrophobic character of the duocarmycin payload, leading to ADCs with improved efficacy and exposure. nih.govacs.org

Enzymatic Conjugation: Enzymes can be used to modify an antibody in a site-specific manner. tu-darmstadt.de For instance, transglutaminase can be used for the site-specific conjugation of linker-drugs to glutamine residues, such as the one at position 295 after deglycosylation. mdpi.com This method is applicable for conjugating various cytotoxic drugs, including duocarmycins. google.com Another enzymatic approach involves the formylglycine-generating enzyme (FGE), which can convert a specific cysteine residue within an engineered tag into a formylglycine residue, providing a unique aldehyde handle for conjugation. nih.gov

Unnatural Amino Acids: The incorporation of unnatural amino acids with orthogonal chemical reactivity into the antibody sequence provides another powerful tool for site-specific conjugation. oup.comresearchgate.net This method allows for precise control over the conjugation site and stoichiometry, resulting in highly homogeneous ADCs. oup.com While this strategy has been explored for various payloads, its specific application in creating this compound ADCs is an area of ongoing research.

Table 2: Overview of Site-Specific Conjugation Strategies for Duocarmycin ADCs

| Strategy | Description | Advantages for Duocarmycin ADCs | Key Findings / Examples |

|---|---|---|---|

| Engineered Cysteines | Introduction of cysteine residues at specific locations on the antibody. rsc.org | Produces homogeneous ADCs with defined DAR; can shield hydrophobic payload; improves therapeutic index. nih.govacs.orgepo.org | Conjugation at heavy chain position 41 reduces hydrophobicity and improves clearance. epo.org |

| Enzymatic Conjugation | Use of enzymes like transglutaminase or FGE to attach payloads to specific sites. nih.govmdpi.com | High specificity and efficiency; can be used for hydrophobic payloads like duocarmycins. google.com | Transglutaminase can conjugate drugs to engineered glutamine tags. mdpi.com |

| Unnatural Amino Acids | Incorporation of amino acids with unique reactive groups into the antibody sequence. oup.com | Allows for highly specific and orthogonal conjugation chemistry; creates very homogeneous ADCs. oup.com | A general strategy for ADCs, with potential for application to duocarmycins. nih.gov |

Impact of Payload Potency in ADCs

The extreme cytotoxicity of the duocarmycin family of natural products is a key attribute for their use as ADC payloads. google.com Their ability to alkylate DNA in the minor groove at picomolar concentrations makes them exceptionally potent, which is a desirable feature since only a limited number of payload molecules may be delivered to each cancer cell. google.comgoogle.com Duocarmycin analogs have demonstrated activity against multidrug-resistant cancer cells and are not readily expelled by drug-resistant pumps. epo.org

The potency of the ADC is directly influenced by the intrinsic potency of the payload and the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody. acs.org

Intrinsic Potency: this compound and its analogs exhibit potent cytotoxic activity. For example, the IC50 (the concentration required to inhibit the growth of 50% of cells) for this compound against Balb 3T3/H-ras cells is 3.0 nM. Other synthetic analogs, like seco-DUBA, which is used in the clinical candidate SYD985, also show subnanomolar potencies against various cancer cell lines when conjugated to an antibody. acs.orgmdpi.com

Drug-to-Antibody Ratio (DAR): The DAR is a critical parameter that must be optimized. A higher DAR can lead to increased efficacy, but it can also result in less favorable physicochemical properties, such as aggregation, and increased toxicity. acs.orgmdpi.com Studies with trastuzumab-duocarmycin conjugates showed that ADCs with a higher average DAR demonstrated increased efficacy in xenograft models. acs.org For example, the ADC SYD985 has an average DAR of about 2.8. acs.orgmdpi.com The challenge lies in finding the optimal balance to maximize the therapeutic window—the range between the minimum effective dose and the maximum tolerated dose. rsc.org

The selection of a highly potent payload like a duocarmycin derivative allows for effective cell killing even when the target antigen is expressed at low levels on the cancer cell surface. This high potency is a crucial factor in the design of effective ADCs, particularly for solid tumors where drug penetration can be a challenge. google.com

Table 3: Cytotoxicity of Duocarmycin Analogs

| Compound | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | Balb 3T3/H-ras | 3.0 | |

| Duocarmycin SA | Balb 3T3/H-ras | 0.05 | |

| Duocarmycin A | Balb 3T3/H-ras | 0.3 | |

| Duocarmycin B2 | Balb 3T3/H-ras | 1.5 | |

| Duocarmycin C1 | Balb 3T3/H-ras | 40 | |

| Duocarmycin C2 | Balb 3T3/H-ras | 20 |

Investigation of Protein Adduct Formation in ADCs

A surprising finding in the development of duocarmycin-based ADCs was the observation of protein adduct formation in vivo. Specifically, ADCs constructed with dimeric seco-CBI payloads, which are duocarmycin analogs, were found to undergo significant biotransformation, forming 1:1 adducts with the A1M plasma protein in mice, rats, and monkeys. nih.gov

This phenomenon, where the payload seemingly transfers from the antibody to a plasma protein, has important implications for the development and clinical evaluation of these ADCs.

Mechanism of Adduct Formation: The exact mechanism of this protein adduct formation is still under investigation, but it is believed to be a consequence of the reactive nature of the duocarmycin payload. nih.gov The formation of these adducts appears to be influenced by both the attachment site of the linker-drug on the antibody and the length of the linker itself. nih.gov

Impact on Efficacy and Bioanalysis: The formation of these protein adducts was shown to decrease the in vitro antiproliferation activity of the affected ADCs. nih.gov However, interestingly, it did not appear to significantly compromise the in vivo efficacy of the conjugates in xenograft models. nih.gov A critical consequence of this adduct formation is its impact on bioanalytical methods. Standard ELISA assays for measuring total antibody concentrations were found to underestimate the actual levels, whereas an orthogonal LC-MS/MS method was not affected and provided accurate measurements. nih.gov This highlights the need for careful selection of bioanalytical methods when studying ADCs with payloads prone to forming protein adducts.

The investigation into protein adduct formation is a crucial aspect of the preclinical development of duocarmycin-based ADCs, ensuring accurate pharmacokinetic analysis and a better understanding of their in vivo behavior.

Cellular and Molecular Investigations of Duocarmycin B1 Activity

In Vitro Cytotoxicity Profiling in Cancer Cell Lines

The cytotoxic effects of Duocarmycin B1 and its analogs have been extensively studied across a variety of cancer cell lines, demonstrating their potent growth-inhibitory activities.

Concentration-Dependent Cell Viability Inhibition

This compound exhibits potent, concentration-dependent inhibition of cancer cell viability. For instance, in studies using Balb 3T3/H-ras cells, this compound showed an IC50 value (the concentration required to inhibit 50% of cell growth) of 3.0 nM after a 72-hour exposure. nih.gov This demonstrates its significant cytotoxic potential at nanomolar concentrations. Similarly, in the human uterine cervix carcinoma cell line HeLa S3, this compound displayed an IC50 of 0.035 nM after a one-hour incubation. nih.gov The cytotoxic activity of duocarmycin analogs, including this compound, is attributed to their ability to alkylate DNA, leading to strand breaks and subsequent inhibition of DNA replication. nih.gov

The following table summarizes the in vitro cytotoxicity of this compound in a specific cancer cell line:

| Cell Line | Incubation Time | IC50 (nM) |

| Balb 3T3/H-ras | 72 hours | 3.0 |

| HeLa S3 | 1 hour | 0.035 |

Comparison of Cytotoxic Potency Among Duocarmycin Analogues

The duocarmycin family includes several analogs with varying cytotoxic potencies. nih.govnih.gov Comparative studies have shown that the potency of these analogs can differ significantly. For example, in Balb 3T3/H-ras cells, the order of cytotoxic activity was found to be Duocarmycin SA (DSA) > Duocarmycin A > Duocarmycin B2 > this compound > Duocarmycin C2 > Duocarmycin C1, with IC50 values of 0.05 nM, 0.3 nM, 1.5 nM, 3.0 nM, 20 nM, and 40 nM, respectively. nih.govnih.gov A similar trend was observed in HeLa S3 cells, where Duocarmycin A was the most potent with an IC50 of 6 pM. nih.gov The differences in potency are often related to the stability of the compounds and their rate of conversion to the active spirocyclopropylhexadienone form. nih.gov

The table below illustrates the comparative cytotoxic potency of various duocarmycin analogs in the Balb 3T3/H-ras cell line.

| Duocarmycin Analogue | IC50 (nM) |

| Duocarmycin SA | 0.05 |

| Duocarmycin A | 0.3 |

| Duocarmycin B2 | 1.5 |

| This compound | 3.0 |

| Duocarmycin C2 | 20 |

| Duocarmycin C1 | 40 |

Cellular Response Mechanisms to this compound-Induced DNA Damage

The DNA alkylation caused by this compound triggers a cascade of cellular responses, ultimately leading to cell death through various pathways.

Apoptotic and Necrotic Pathway Activation

Duocarmycin-induced DNA damage is a potent trigger for programmed cell death, or apoptosis. uea.ac.ukmdpi.com The formation of DNA adducts by duocarmycins can lead to the activation of apoptotic pathways. nih.gov For example, treatment of glioblastoma multiforme (GBM) cells with Duocarmycin SA, a related analog, resulted in the activation of both apoptotic and necrotic pathways in a dose-dependent manner. medchemexpress.commedchemexpress.cn While specific studies on this compound's induction of these pathways are less detailed in the provided results, the general mechanism of the duocarmycin class suggests that it would also induce apoptosis as a primary mode of cell death. nih.gov This process involves the activation of caspases, which are key enzymes in the execution of apoptosis. nih.gov

Cell Cycle Modulation (e.g., S-Phase Arrest)

DNA damage induced by agents like duocarmycins often leads to cell cycle arrest at specific checkpoints, allowing the cell time to repair the damage. tu-darmstadt.de If the damage is too severe, this arrest can lead to apoptosis. mdpi.com Studies on duocarmycin analogs have shown that they can cause cell cycle arrest in the S and G2/M phases. nih.govnih.gov For example, seco-duocarmycin SA was found to cause a significant arrest in the S and G2/M phases of the cell cycle in glioblastoma cell lines. nih.gov While direct evidence for this compound is not explicitly detailed, its mechanism as a DNA alkylating agent strongly suggests it would also modulate the cell cycle, likely causing an arrest in the S phase where DNA replication occurs, or in the G2 phase prior to mitosis. nih.govnih.govnih.gov

Interaction with Cellular DNA Repair Mechanisms

The covalent adducts formed by duocarmycins with DNA are recognized by the cell's DNA repair machinery. nih.gov However, the stability and nature of these adducts often make them difficult to repair, particularly in cancer cells which may have compromised DNA repair mechanisms. nih.gov This can lead to an accumulation of DNA damage and ultimately trigger cell death. nih.gov The interaction with DNA repair pathways is a critical aspect of the cytotoxicity of duocarmycins. The cell's attempt to repair the alkylated DNA can lead to the formation of double-strand breaks, which are highly lethal lesions if not properly repaired. nih.govmdpi.com While the specific interactions of this compound with DNA repair proteins have not been fully elucidated in the provided search results, the general mechanism of duocarmycins suggests that pathways such as nucleotide excision repair (NER) and base excision repair (BER) would be involved in attempting to remove the DNA adducts. rsc.org

Influence on Gene Expression and Proteomic Changes

The primary mechanism of action of this compound, like other members of the duocarmycin family, is the sequence-selective alkylation of DNA. nih.govwikipedia.org This interaction with the genetic material of the cell inevitably leads to significant alterations in gene expression and subsequent proteomic profiles. While specific high-throughput screening data for this compound is not extensively detailed in public literature, the downstream consequences of its DNA-damaging activity provide a clear framework for its effects on cellular pathways.

The covalent binding of this compound to adenine bases in the DNA minor groove creates adducts that disrupt the normal architecture of the DNA helix. nih.gov This damage triggers a cascade of cellular stress responses, fundamentally altering the transcriptional landscape. Key among these are the activation of genes involved in:

DNA Damage Recognition and Repair: The cell's machinery for sensing and repairing DNA lesions is immediately activated. This involves the upregulation of a host of genes and the corresponding proteins that participate in pathways such as nucleotide excision repair (NER) and double-strand break (DSB) repair. However, the stable nature of the adducts formed by duocarmycins can often overwhelm these repair mechanisms, particularly in cancer cells with existing deficiencies in these pathways. nih.govmdpi.com

Cell Cycle Checkpoints: To prevent the propagation of damaged DNA, the cell cycle is arrested. Duocarmycins are known to induce a strong G2/M phase arrest. nih.gov This is orchestrated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs), whose expression and activity are modulated following DNA damage. RNA sequencing of cells treated with the related Duocarmycin SA has confirmed the differential expression of genes associated with the G2/M checkpoint. nih.gov

Apoptosis: When DNA damage is too severe to be repaired, the cell initiates programmed cell death, or apoptosis. This is a critical anti-cancer mechanism. The expression of pro-apoptotic genes, such as those in the Bcl-2 family, is increased, while anti-apoptotic genes may be downregulated. This shift in the balance of apoptotic regulators ultimately leads to the activation of caspases and the systematic dismantling of the cell. nih.govuea.ac.uk

Recent research on duocarmycin analogues has also suggested potential protein targets beyond the DNA-centric model. For instance, certain derivatives lacking the DNA-binding indole unit have been shown to interact with and inhibit Aldehyde Dehydrogenase 1A1 (ALDH1A1), a protein implicated in cancer cell stemness and resistance. researchgate.net This finding opens the possibility that this compound or its metabolites could have off-target effects on specific proteins, thereby influencing cellular signaling and proteomic landscapes through mechanisms that are not directly linked to DNA alkylation. However, for canonical duocarmycins like B1, the predominant effects on gene and protein expression are considered a direct consequence of the initial DNA damage.

Synergistic Effects with Other Therapeutic Modalities (e.g., Radiation)

The potent cytotoxic activity of this compound and its ability to interfere with fundamental cellular processes make it a candidate for combination therapies, where it can potentially enhance the efficacy of other treatments. A significant area of investigation is its synergistic interaction with radiation therapy.

The rationale for this combination lies in the cell cycle-specific effects of duocarmycins. As established, these compounds cause a robust arrest of cells in the G2/M phase of the cell cycle. nih.gov This is noteworthy because the G2 phase is the point at which cells are most sensitive to the DNA-damaging effects of ionizing radiation. nih.gov By administering a duocarmycin prior to radiation, it is possible to synchronize a larger population of tumor cells in this vulnerable phase, thereby maximizing the lethal impact of the radiation dose. This strategy could potentially sensitize radio-resistant tumors to treatment. nih.gov

Experimental evidence supports this hypothesis. Studies involving Duocarmycin SA, a closely related and highly potent analogue of this compound, have demonstrated synergistic cytotoxicity when combined with proton radiation in glioblastoma (GBM) cells in vitro. nih.govmedchemexpress.com The combination of very low, picomolar concentrations of Duocarmycin SA with radiation led to a significant increase in cancer cell death compared to either treatment alone. nih.gov This suggests that such a combination could allow for the use of lower, and therefore less toxic, doses of both the chemotherapeutic agent and the radiation, potentially leading to a better therapeutic window. nih.gov

Beyond radiation, the DNA-damaging nature of duocarmycins points to other potential synergistic combinations. A promising strategy involves pairing them with inhibitors of the DNA Damage Response (DDR) pathway. For example, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key protein in the cellular response to replication stress and DNA damage, have shown highly synergistic effects when combined with duocarmycin-based antibody-drug conjugates (ADCs). google.comtu-darmstadt.de By blocking the cell's ability to repair the very damage inflicted by the duocarmycin, these inhibitors can dramatically enhance its cytotoxic effect. google.com This dual-pronged attack—inducing DNA damage while simultaneously crippling the repair machinery—represents a powerful and rational approach to cancer therapy.

Pre-clinical Efficacy Studies of Duocarmycin B1 and Conjugates in Animal Models

Antitumor Activity in Murine and Xenograft Models

Duocarmycin B1 and its derivatives have demonstrated significant antitumor activity in a variety of preclinical animal models. Early studies highlighted the efficacy of duocarmycins in several murine tumor models, including B16 melanoma, sarcoma 180, M5076 sarcoma, and colon 26, with this compound often showing superior activity compared to other compounds in the family. nih.gov The potent activity of these compounds is attributed to their ability to alkylate DNA, a mechanism that has been extensively studied. incanthera.com

Subsequent research has focused on evaluating duocarmycin analogues and conjugates in human tumor xenograft models. For instance, a water-soluble prodrug of this compound exhibited potent antitumor activity against several human tumor lines in vivo. nih.gov In a colon 38 model, a duocarmycin prodrug led to a 99% tumor growth inhibition, with 50% of the mice being cured. incanthera.com This was significantly better than the free phenol form, which only achieved a 76% tumor growth inhibition. incanthera.com In a SKOV3 ovarian cancer model, the same prodrug resulted in a 52% tumor growth inhibition. incanthera.com

Antibody-drug conjugates (ADCs) utilizing duocarmycin payloads have shown remarkable efficacy in various xenograft models. For example, PCMC1D3-DCM, an anti-MET ADC, effectively delayed tumor growth in mouse xenograft models with a single dose. nih.gov Similarly, promiximab-DUBA, a CD56-targeting ADC, was highly effective in small cell lung cancer (SCLC) xenograft models, such as NCI-H526 and NCI-H69. oncotarget.com Another duocarmycin-based ADC, SYD983, demonstrated dose-dependent antitumor activity in a BT-474 breast cancer xenograft model. technologynetworks.com These studies underscore the broad-spectrum antitumor potential of duocarmycin-based agents in clinically relevant animal models.

Impact on Tumor Growth Inhibition and Regression

The administration of this compound and its conjugates has a profound impact on tumor growth, leading to significant inhibition and, in some cases, complete regression in animal models. Duocarmycins have been shown to inhibit the growth of subcutaneously inoculated murine tumors, such as B16 melanoma and colon 26. nih.gov

The development of duocarmycin prodrugs and ADCs has further enhanced their tumor growth inhibitory effects. A duocarmycin prodrug demonstrated a 99% tumor growth inhibition (TGI) in a colon 38 model and a 52% TGI in a SKOV3 model. incanthera.com In a human colon cancer xenograft model (SW480-2W1), a duocarmycin analogue, ICT2706, produced a persistent inhibition of tumor growth over an 8-day treatment period. aacrjournals.org

ADCs have shown even more dramatic results. In the NCI-H526 SCLC xenograft model, treatment with the ADC promiximab-DUBA resulted in complete tumor regressions, with no regrowth observed long after treatment cessation. oncotarget.com Similarly, the anti-MET ADC, PCMC1D3-DCM, effectively delayed xenograft tumor growth for up to two weeks following a single injection, with a calculated tumoristatic concentration of around 2 mg/kg. nih.gov The HER2-targeting ADC SYD985 also induced tumor regression in HER2-positive xenograft models. tu-darmstadt.de These findings highlight the potent ability of duocarmycin-based therapies to control and eradicate tumors in preclinical settings.

Table 1: Tumor Growth Inhibition in Animal Models

| Compound/Conjugate | Tumor Model | Effect | Reference |

| Duocarmycin Prodrug | Colon 38 (murine) | 99% Tumor Growth Inhibition | incanthera.com |

| Duocarmycin Prodrug | SKOV3 (human xenograft) | 52% Tumor Growth Inhibition | incanthera.com |

| ICT2706 | SW480-2W1 (human xenograft) | Persistent tumor growth inhibition | aacrjournals.org |

| Promiximab-DUBA | NCI-H526 (SCLC xenograft) | Complete tumor regression | oncotarget.com |

| PCMC1D3-DCM | Human cancer xenograft | Delayed tumor growth | nih.gov |

Effects on Animal Survival in Tumor Models

A critical measure of preclinical efficacy is the impact on the survival of tumor-bearing animals. This compound has been shown to significantly increase the lifespan of mice with intraperitoneally inoculated B16 melanoma. nih.gov This early finding demonstrated the potential of duocarmycins to translate antitumor activity into a survival benefit.

The development of ADCs has further improved survival outcomes in preclinical models. In a study with an anti-PSMA ADC, treatment with MMAE-based ADCs, but not duocarmycin-based ADCs, significantly prolonged median survival from 13 days to 20 and 29 days for different drug-to-antibody ratios. nih.gov However, in other models, duocarmycin ADCs have shown significant survival benefits. For instance, treatment with an anti-HER2-duocarmycin ADC in combination with an ATR inhibitor led to tumor-free survival in some animals until the end of the 15-week observation period. tu-darmstadt.de These studies indicate that while the specific context and design of the conjugate are important, duocarmycin-based therapies have the potential to extend survival in preclinical cancer models.

Table 2: Effects on Animal Survival in Tumor Models

| Compound/Conjugate | Tumor Model | Effect on Survival | Reference |

| This compound | B16 Melanoma (i.p. inoculated) | Significantly increased lifespan | nih.gov |

| Anti-HER2-Duocarmycin ADC + ATR Inhibitor | HER2-positive xenograft | Tumor-free survival up to 15 weeks | tu-darmstadt.de |

| D2B-DAR2-MMAE (for comparison) | LS174T-PSMA xenograft | Prolonged median survival to 20 days | nih.gov |

| D2B-DAR4-MMAE (for comparison) | LS174T-PSMA xenograft | Prolonged median survival to 29 days | nih.gov |

In Vivo Imaging Techniques for Conjugate Tracking

In vivo imaging techniques are crucial for understanding the biodistribution and target engagement of drug conjugates in real-time within a living organism. openaccesspub.org For duocarmycin conjugates, several advanced imaging modalities have been employed.

One innovative approach involves the use of near-infrared (NIR) light. A duocarmycin derivative was attached to an antibody via a photocleavable linker based on a heptamethine cyanine scaffold. nih.govnih.gov This allowed for the in vivo imaging of the conjugate in mouse xenograft models prior to uncaging the cytotoxic payload with an external 780 nm laser source. nih.govnih.gov The fluorescence of the cyanine scaffold serves as a marker for tracking the accumulation of the conjugate at the tumor site. nih.gov

Nuclear imaging techniques, such as single-photon emission computed tomography (SPECT) combined with computed tomography (CT), have also been utilized. mdpi.comcreative-biolabs.com In a study involving anti-PSMA ADCs, the conjugates were labeled with Indium-111 (¹¹¹In) to enable SPECT/CT imaging in mice with PSMA-positive xenografts. nih.gov This technique allowed for clear visualization and quantification of tumor uptake of the duocarmycin-based ADCs. nih.gov These imaging studies are vital for confirming that the ADC reaches its intended target and for optimizing dosing and treatment schedules.

Comparative Efficacy of Prodrugs and ADCs in Animal Models

The development of prodrugs and ADCs represents a key strategy to improve the therapeutic index of highly potent cytotoxins like this compound. Comparative studies in animal models have demonstrated the advantages of these approaches.

Duocarmycin prodrugs have been shown to have improved efficacy in vivo compared to the parent agent. rsc.org For example, N-acyl O-aminophenol duocarmycin prodrugs exhibited outstanding stability and minimal toxicity in vivo, leading to superb efficacy against tumor models that surpassed that of the free drugs. acs.org These prodrugs offer a wider therapeutic window due to their preferential activation within cancer cells. acs.org

ADCs offer the advantage of targeted delivery, further enhancing efficacy. A HER2-targeting ADC, SYD983, which contains a duocarmycin payload, showed superior antitumor activity compared to trastuzumab alone in a BT-474 xenograft model. technologynetworks.com Another study compared site-specifically conjugated anti-PSMA ADCs with either duocarmycin or monomethyl auristatin E (MMAE) as the payload. nih.gov In the LS174T-PSMA tumor model, the MMAE-based ADCs were more effective at inhibiting tumor growth and prolonging survival than the duocarmycin-based ADC. nih.gov However, in SCLC xenograft models, the anti-CD56 duocarmycin ADC, promiximab-DUBA, induced sustained tumor regression where the unconjugated antibody had little effect. oncotarget.com These comparative studies are essential for selecting the most promising drug candidates and delivery strategies for clinical development.

Mechanisms of Cellular Resistance to Duocarmycin B1

Innate and Acquired Resistance Pathways

Cellular resistance to chemotherapeutic agents can be either intrinsic (innate) or acquired after an initial response to the drug. qiagen.comscirp.org In the context of Duocarmycin B1 and its analogs, resistance mechanisms are a significant area of study, although they are noted for their ability to be effective against multidrug-resistant (MDR) tumor cells. researchgate.netnih.gov

Innate resistance can be attributed to several factors present in cancer cells before therapy begins. This can include a cell's inherent ability to metabolize the drug into an inactive form, a naturally high capacity for DNA repair, or the presence of drug efflux pumps that prevent the compound from reaching its intracellular target. qiagen.comoaepublish.com Some tumor microenvironments, such as hypoxic regions, are associated with the development of an aggressive phenotype and resistance to chemotherapy. incanthera.com

Acquired resistance develops in tumor cells after exposure to a drug. qiagen.comscirp.org This can occur through various genetic or epigenetic modifications. qiagen.com For many anticancer drugs, a common acquired resistance mechanism is the upregulation of drug efflux transporters. nih.gov However, duocarmycins have shown the ability to circumvent some of these classical resistance phenomena. researchgate.net Other acquired resistance mechanisms can include alterations in the target molecule, changes in the cell cycle, or dysregulation of apoptotic pathways. aacrjournals.org Specifically for DNA-damaging agents like duocarmycins, enhanced DNA repair capabilities can be a key mechanism of acquired resistance. nih.govmdpi.com

Role of Drug Efflux Transporters (e.g., P-glycoprotein)

A major mechanism of multidrug resistance in cancer is the increased expression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps. qiagen.comnih.gov The most well-known of these is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). scirp.orgmdpi.com P-gp functions by actively transporting a wide range of chemotherapeutic agents out of the cancer cell, thereby reducing the intracellular drug concentration and diminishing its cytotoxic effect. scirp.orgmdpi.comfrontiersin.org

However, a significant advantage of the duocarmycin class of compounds is their demonstrated efficacy against tumor cells that express P-gp. researchgate.netadcreview.com Studies have shown that the cytotoxicity of duocarmycin analogs is not significantly affected by the overexpression of P-gp. biorxiv.org This suggests that duocarmycins are poor substrates for this major efflux pump, allowing them to accumulate in resistant cancer cells and exert their DNA-alkylating activity. adcreview.combiorxiv.org This property makes them attractive candidates for treating multidrug-resistant tumors. researchgate.netadcreview.com

While P-gp is a primary focus, other ABC transporters like multidrug resistance-associated protein 1 (MRP1) and breast cancer resistance protein (BCRP/ABCG2) also contribute to drug resistance. oaepublish.comnih.gov Research has indicated that duocarmycin compounds are also not significantly effluxed by ABCG2. biorxiv.org

Evasion of Classical Resistance Phenomena by Duocarmycins

Duocarmycins possess an inherent ability to bypass several classical mechanisms of drug resistance, contributing to their high potency against multidrug-resistant (MDR) cancer cells. researchgate.net A key reason for this is that they are not substrates for major drug efflux pumps like P-glycoprotein (P-gp). adcreview.combiorxiv.org This allows them to maintain cytotoxic concentrations even in cells that have upregulated these transporters, a common cause of resistance to many other chemotherapeutic agents. researchgate.netadcreview.com

Furthermore, the mechanism of action of duocarmycins, which involves irreversible alkylation of DNA in the minor groove, is independent of the cell cycle phase. nih.govadcreview.com This contrasts with agents like microtubule inhibitors, which are only effective against rapidly dividing cells in the mitotic state. nih.govadcreview.com The ability to kill both dividing and non-dividing cells makes duocarmycins effective against a broader range of tumor cells, including those in a resting state or within hypoxic, chemoresistant, and cancer stem-like populations. creative-diagnostics.comresearchgate.net

The unique DNA alkylation at the N3 position of adenine is a form of damage that can be difficult for cancer cells to repair, especially those with compromised DNA repair mechanisms. mdpi.comnih.gov This potent and distinct mode of action contributes to their efficacy in tumor models where other drugs have failed. nih.gov

Resistance Mechanisms Specific to Antibody-Drug Conjugates

Antibody-drug conjugates (ADCs) are complex therapies, and resistance can arise from any of their components: the antibody, the linker, or the cytotoxic payload. nih.gov When this compound or its analogs are used as payloads in ADCs, specific resistance mechanisms can emerge.

Mechanisms of resistance to ADCs can be broadly categorized as follows:

Target Antigen-Related Resistance: This includes the downregulation or mutation of the target antigen on the cancer cell surface, which prevents the ADC from binding effectively. nih.gov

Impaired Internalization and Trafficking: Resistance can occur if the ADC-antigen complex is not efficiently internalized into the cell or if it is recycled back to the cell surface instead of being trafficked to the lysosome. nih.govtu-darmstadt.de Altered intracellular routing can also prevent the ADC from reaching the lysosome for processing. nih.gov

Inefficient Payload Release: Changes within the lysosome, such as an increase in pH, can inhibit the enzymatic cleavage of the linker, preventing the release of the duocarmycin payload into the cytosol. aacrjournals.org

Payload-Specific Resistance: Although duocarmycins can evade classical MDR pumps, it is still a potential, though less common, resistance mechanism for ADCs carrying these payloads. nih.gov Upregulation of efflux transporters can, in some cases, pump out the released payload before it reaches the nucleus. nih.gov

Activation of Downstream Anti-Apoptotic Pathways: Even if the duocarmycin payload successfully damages the DNA, the cell may survive if it can effectively repair the damage or activate signaling pathways that prevent apoptosis. nih.gov

It is important to note that resistance to one type of ADC does not necessarily confer resistance to another, as the mechanisms are often specific to the antibody, linker, and payload combination. nih.gov For instance, a duocarmycin-based ADC like SYD985 has demonstrated the ability to overcome resistance to T-DM1, an ADC with a different payload. researchgate.net

Advanced Analytical and Methodological Approaches in Duocarmycin B1 Research

Spectroscopic Techniques for Structural Elucidation and DNA Interaction